2-Hydroxy-4-(1H-imidazol-1-YL)benzonitrile
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Overview
Description
2-hydroxy-4-imidazol-1-yl-benzonitrile is a compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-imidazol-1-yl-benzonitrile typically involves the reaction of a suitable benzonitrile derivative with an imidazole derivative under specific conditions. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions can vary, but they often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures.
Industrial Production Methods
Industrial production of 2-hydroxy-4-imidazol-1-yl-benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and reduce production costs are common strategies in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-4-imidazol-1-yl-benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogens, alkylating agents; typically carried out in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
2-hydroxy-4-imidazol-1-yl-benzonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-hydroxy-4-imidazol-1-yl-benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
2-hydroxy-4-imidazol-1-yl-benzonitrile can be compared with other imidazole derivatives, such as:
- 2-phenylimidazole
- 4-methylimidazole
- 2-hydroxy-4-methylimidazole
These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of 2-hydroxy-4-imidazol-1-yl-benzonitrile lies in its specific substitution pattern, which can influence its reactivity and interactions with molecular targets .
Properties
CAS No. |
594813-32-8 |
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Molecular Formula |
C10H7N3O |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
2-hydroxy-4-imidazol-1-ylbenzonitrile |
InChI |
InChI=1S/C10H7N3O/c11-6-8-1-2-9(5-10(8)14)13-4-3-12-7-13/h1-5,7,14H |
InChI Key |
FVLZKMQMAWCXSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CN=C2)O)C#N |
Origin of Product |
United States |
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